Aminobenzoate potassium

Solubility Formulation Bioavailability

Aminobenzoate potassium (CAS 138-84-1) is the water-soluble monopotassium salt of PABA with solubility exceeding 50 g/100 mL—orders of magnitude greater than the free acid (4.7–6.1 mg/mL). This enables high-concentration aqueous oral solutions, injectables, and topical formulations impossible with PABA alone. As a USP-monographed substance (98.0%–102.0% purity; volatile diazotizable substances ≤0.002%), it serves as the active pharmaceutical ingredient in antifibrotic drug products indicated for Peyronie's disease, scleroderma, and dermatomyositis. Its unique antifibrotic mechanism—enhancing tissue oxygen uptake and MAO activation—fundamentally distinguishes it from local anesthetic analogs such as benzocaine and procaine. Also available as a USP Reference Standard for quality control, method validation, and bioavailability studies.

Molecular Formula C7H7KNO2
Molecular Weight 176.23 g/mol
CAS No. 138-84-1
Cat. No. B045847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobenzoate potassium
CAS138-84-1
Synonyms4 Aminobenzoic Acid
4 Aminobenzoic Acid, Potassium Salt
4-Aminobenzoate, Potassium
4-Aminobenzoic Acid
4-Aminobenzoic Acid, Potassium Salt
Aminobenzoate, Potassium
Aminobenzoic Acid (USP)
Epit Vit
Epitelplast
Hachemina
Magnesium para-Aminobenzoate
p Aminobenzoic Acid
p-Aminobenzoic Acid
PABA
Pabasan
para Aminobenzoic Acid
para-Aminobenzoate, Magnesium
para-Aminobenzoic Acid
Paraminan
Paraminol
Potaba
Potassium 4 Aminobenzoate
Potassium 4-Aminobenzoate
Potassium Aminobenzoate
Molecular FormulaC7H7KNO2
Molecular Weight176.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N.[K]
InChIInChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);
InChIKeyYXGFRNGNLWDFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Aminobenzoate Potassium (CAS 138-84-1): Technical Specifications, USP Standards, and Procurement Baseline


Aminobenzoate potassium (CAS 138-84-1) is the monopotassium salt of 4-aminobenzoic acid (PABA), with the molecular formula C₇H₆KNO₂ and a molecular weight of 175.23 g/mol [1]. The compound is a white to off-white crystalline solid that is freely soluble in water [2]. As a pharmacopeial substance, aminobenzoate potassium is defined by USP monographs with a specified purity range of not less than 98.0% and not more than 102.0% when calculated on the dried basis, and a pH of 8.0–9.0 in a 1-in-20 aqueous solution [3][4]. The compound is recognized as a member of the vitamin B complex family and is classified under ATC code D11AX23 as a dermatological preparation [5][6].

Aminobenzoate Potassium Procurement: Why PABA Free Acid or Alternative Salts Cannot Be Directly Substituted


Aminobenzoate potassium cannot be simply substituted with the parent free acid, 4-aminobenzoic acid (PABA), due to fundamental differences in aqueous solubility that directly impact formulation feasibility and oral bioavailability. PABA is only slightly soluble in water, with reported solubility of approximately 4.7–6.1 mg/mL at ambient temperature, while the potassium salt exhibits dramatically enhanced aqueous solubility, exceeding 50 g/100 mL in water [1]. This orders-of-magnitude difference precludes direct replacement in aqueous formulations such as oral solutions, injectable preparations, and water-based topical products without complete reformulation. Furthermore, in-class analogs such as benzocaine and novocaine (procaine) are primarily utilized as local anesthetics via sodium channel blockade, whereas aminobenzoate potassium demonstrates antifibrotic activity through enhancement of tissue oxygen uptake and monoamine oxidase (MAO) activation—a mechanistic divergence that precludes functional substitution in therapeutic applications targeting fibrotic disorders [2][3]. The USP monograph also establishes specific purity and impurity thresholds (e.g., volatile diazotizable substances ≤0.002% as p-toluidine) that are not uniformly applicable to alternative PABA derivatives [4].

Aminobenzoate Potassium Quantitative Evidence Guide: Comparator-Based Differentiation Across Key Procurement Criteria


Aqueous Solubility of Aminobenzoate Potassium versus 4-Aminobenzoic Acid (PABA)

Aminobenzoate potassium demonstrates a substantially greater aqueous solubility compared to the parent free acid, 4-aminobenzoic acid (PABA). This differential solubility is fundamental to formulation selection, particularly for oral solutions, injectable preparations, and water-based topical dosage forms. A direct comparison of solubility data reveals that aminobenzoate potassium exhibits solubility exceeding 50 g/100 mL in water, whereas PABA is only slightly soluble, with reported values of 4.7–6.1 mg/mL [1].

Solubility Formulation Bioavailability

USP-Defined Purity Specification: Aminobenzoate Potassium versus Alternative PABA Derivatives

Aminobenzoate potassium is subject to a specific USP monograph that establishes quantitative purity thresholds and impurity limits not uniformly defined for alternative PABA derivatives. The USP specification requires a purity range of not less than 98.0% and not more than 102.0% (calculated on the dried basis) and limits volatile diazotizable substances to not more than 0.002% as p-toluidine [1][2]. In contrast, 4-aminobenzoic acid (PABA) is not subject to the same compendial monograph, and alternative derivatives such as benzocaine or Padimate O are governed by separate monographs with different impurity profiles .

Purity Quality Control USP Monograph

Oral Bioavailability: Aminobenzoate Potassium Pharmacokinetic Parameters versus PABA

Aminobenzoate potassium demonstrates favorable oral absorption kinetics, with quantifiable plasma concentration parameters following oral administration. Following a single oral dose of 3 g aminobenzoate potassium in healthy volunteers, maximum plasma concentrations (Cmax) reached 29–74 μg/mL, with a time to maximum concentration (Tmax) of 41–90 minutes, followed by rapid decline to less than 10 μg/mL by 4 hours post-dose [1]. While direct comparative bioavailability studies between the potassium salt and PABA free acid are not available in the primary literature, the dramatic solubility difference (>80-fold) provides a strong theoretical basis for expecting superior and more consistent oral absorption of the potassium salt relative to the poorly soluble free acid .

Pharmacokinetics Bioavailability Oral Absorption

Therapeutic Differentiation: Antifibrotic Activity of Aminobenzoate Potassium versus Local Anesthetic Analogs

Aminobenzoate potassium exhibits antifibrotic activity through a mechanism distinct from structurally related aminobenzoate derivatives such as benzocaine and novocaine (procaine). Aminobenzoate potassium increases oxygen uptake at the tissue level and enhances monoamine oxidase (MAO) activity, thereby promoting serotonin degradation and potentially reducing fibrosis [1][2]. In contrast, benzocaine and novocaine function primarily as local anesthetics via sodium channel blockade and lack demonstrated antifibrotic activity [3]. Quantitative clinical evidence includes a randomized, placebo-controlled trial comparing aminobenzoate potassium 12 g/day with matching placebo over 48 weeks in scleroderma patients, which established safety and tolerability at this dose level, though efficacy in this specific patient population was not demonstrated [4].

Antifibrotic Monoamine Oxidase Fibrotic Disorders

Aminobenzoate Potassium Application Scenarios: Evidence-Based Use Cases for Procurement and Research Selection


Aqueous Formulation Development for Oral and Topical Drug Products

Aminobenzoate potassium is the preferred chemical form for developing aqueous oral solutions, syrups, and water-based topical formulations where the poor solubility of PABA free acid (4.7–6.1 mg/mL) would otherwise preclude dissolution. The potassium salt's solubility exceeding 50 g/100 mL in water enables high-concentration liquid dosage forms and simplifies manufacturing processes. USP-grade material with defined purity (98.0%–102.0%) and impurity limits (≤0.002% volatile diazotizable substances) provides the quality foundation required for pharmaceutical development [1].

Antifibrotic Therapeutic Research in Fibrotic Skin and Connective Tissue Disorders

Aminobenzoate potassium is the active pharmaceutical ingredient (API) in the drug product Potaba, indicated for the treatment of fibrotic conditions including Peyronie's disease, scleroderma, dermatomyositis, morphea, and linear scleroderma. Clinical dosing at 12 g/day (administered in 4–6 divided doses) is supported by a 48-week randomized controlled trial establishing tolerability. The antifibrotic mechanism, involving enhanced tissue oxygen uptake and MAO activation, distinguishes this compound from local anesthetic analogs and positions it uniquely for research into serotonin- and MAO-mediated fibrotic pathways [2][3].

Pharmacokinetic and Metabolic Studies of PABA-Derived Compounds

Aminobenzoate potassium serves as a reference standard for pharmacokinetic investigations of PABA-derived compounds due to its well-defined oral absorption parameters (Cmax: 29–74 μg/mL; Tmax: 41–90 min following a 3 g dose). The compound undergoes metabolism primarily to p-aminobenzoylglycine, p-aminobenzoylglucuronide, and p-aminobenzoylacetylester, with evidence of auto-induction of metabolism during chronic administration. These defined parameters enable reproducible experimental design in bioavailability and metabolic pathway studies [4][5].

USP Compendial Quality Control and Analytical Reference Standard

Aminobenzoate potassium USP Reference Standard is specifically intended for use in quality tests and assays as specified in USP compendia, including monographs for Aminobenzoate Potassium Capsules. The availability of certified reference material traceable to USP standards enables rigorous method validation, system suitability testing, and impurity profiling in pharmaceutical quality control laboratories. This compendial status provides a procurement advantage for laboratories requiring regulatory-compliant reference materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminobenzoate potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.